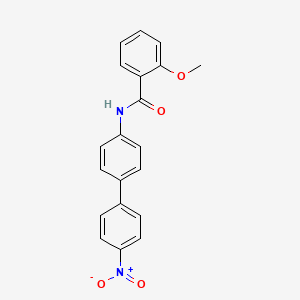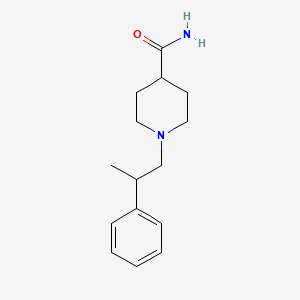![molecular formula C22H17BrN2O2S B5066129 5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B5066129.png)
5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide, also known as BRD-7880, is a small molecule inhibitor that has gained interest in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a role in gene transcription and have been implicated in various diseases, including cancer and inflammation. By inhibiting BET proteins, this compound can reduce the expression of genes involved in these diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative diseases, this compound can reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide in lab experiments is its specificity for BET proteins. This allows for a more targeted approach in studying the role of these proteins in various diseases. However, one limitation is that this compound may not be effective in all types of cancer or inflammation, as different diseases may have different mechanisms of action.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of biomarkers that can predict the response to this compound in different diseases. Additionally, the combination of this compound with other therapeutic agents may enhance its efficacy in treating various diseases. Finally, the use of this compound in clinical trials may provide valuable insights into its safety and efficacy as a therapeutic agent.
Synthesemethoden
5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxybenzoyl chloride with 9H-fluoren-2-amine to form 2-methoxy-N-(9H-fluoren-2-yl)benzamide. The second step involves the reaction of this compound with carbon disulfide and potassium hydroxide to form 2-methoxy-N-(9H-fluoren-2-yl)benzamide carbonothioyl chloride. The final step involves the reaction of this compound with 5-bromo-2-aminobenzamide to form this compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide has been studied for its potential as a therapeutic agent in various diseases. One area of research is cancer, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another area of research is inflammation, where this compound has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. This compound has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-bromo-N-(9H-fluoren-2-ylcarbamothioyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-27-20-9-6-15(23)12-19(20)21(26)25-22(28)24-16-7-8-18-14(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12H,10H2,1H3,(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVQDQSFUGHWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)


![3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5066072.png)
![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-methylglycinamide](/img/structure/B5066086.png)
![3-[(3-methylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5066093.png)
![N-(2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B5066097.png)
![2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5066102.png)
![N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)
